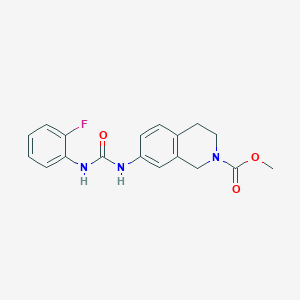

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

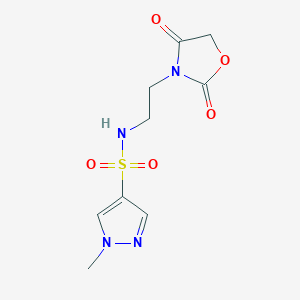

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, also known as DFEP or 2,2-difluoroethylpiperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFEP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanisms of action of various biological processes.

Aplicaciones Científicas De Investigación

Nucleophilic Reactions with 2,2-Di(4-nitrophenyl)-1,1-difluoroethene

The reaction of primary and secondary amines with 2,2-di(4-nitrophenyl)-1,1-difluoroethene in acetonitrile solvent demonstrates the formation of fluorinated aminoethanes, suggesting potential pathways for modifying 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in synthesis and functionalization processes. This study highlights the role of nucleophilic attack in producing fluorinated compounds, which could be relevant for developing new pharmaceuticals or materials with enhanced properties due to the inclusion of fluorine atoms (Leffek & Maciejewska, 1986).

Synthesis of Glycosyl Triflates and Glycosidic Linkages

The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent, metal-free thiophile that activates thioglycosides for conversion to glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, indicating the potential for employing 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride in complex carbohydrate synthesis, especially in creating glycosidic bonds in low temperatures (Crich & Smith, 2001).

Aryl-substituted Piperidines via Dicationic Electrophiles

The reaction of tetrahydropyridines with arenes in Bronsted superacids yields aryl-substituted piperidines through dicationic electrophilic intermediates. This process outlines a method for introducing aryl groups into piperidines, such as 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, potentially useful for the synthesis of structurally diverse pharmaceutical compounds (Klumpp et al., 2001).

Conformational Analysis and Structural Characterization

The study of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, a compound structurally related to 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride, provides insight into the conformational behavior and crystal structure of such molecules. This information is crucial for understanding how structural modifications affect the physical and chemical properties of piperidine derivatives, impacting their application in drug design and materials science (Ribet et al., 2005).

Modular Synthesis of Chiral 1,2-Dihydropyridines

A modular organocatalytic sequence enables the synthesis of chiral 1,2-dihydropyridines from N-Boc aldimines, aldehydes, and phosphoranes, offering a strategy to access enantioenriched piperidines. This method's adaptability and efficiency in producing structurally diverse piperidines underscore the potential of 1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride derivatives in pharmaceutical synthesis, especially for creating compounds with specific chirality and biological activity (Mu et al., 2021).

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)piperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-3-1-2-6(10)4-11;;/h6-7H,1-5,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXRNEHEWMKGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)piperidin-3-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)

![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)

![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)

![4-(tert-butyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2589665.png)

![3-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2589668.png)